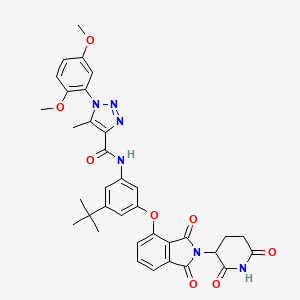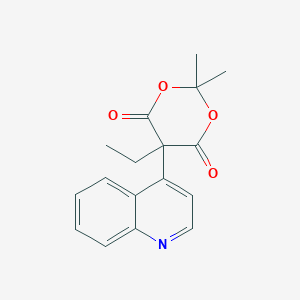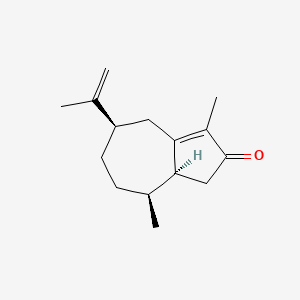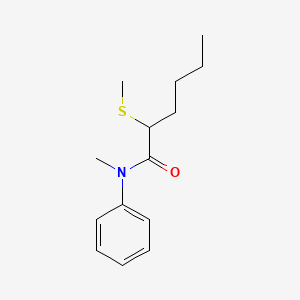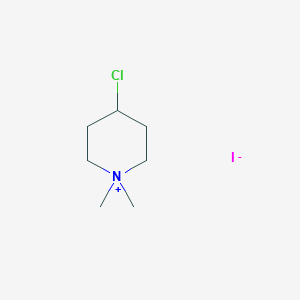
4-Chloro-1,1-dimethylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine is a chemical compound with the molecular formula C7H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 1st position of the tetrahydropyridine ring.
Méthodes De Préparation
The synthesis of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine involves several steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Analyse Des Réactions Chimiques
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine can be compared with other similar compounds, such as:
1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-3,4,5,6-tetrahydro-2h-pyridine: Lacks the methyl groups, affecting its chemical properties and uses.
4-Chloro-1-methyl-3,4,5,6-tetrahydro-2h-pyridine: Has only one methyl group, leading to variations in its behavior in chemical reactions
These comparisons highlight the unique structural features and reactivity of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
32560-36-4 |
|---|---|
Formule moléculaire |
C7H15ClIN |
Poids moléculaire |
275.56 g/mol |
Nom IUPAC |
4-chloro-1,1-dimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C7H15ClN.HI/c1-9(2)5-3-7(8)4-6-9;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PRLOYLQQNQZLFT-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(CC1)Cl)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)

![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)

